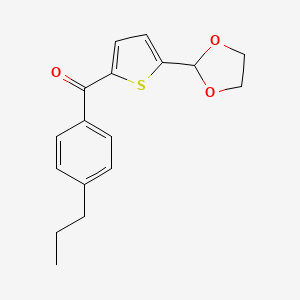

5-(1,3-Dioxolan-2-YL)-2-(4-propylbenzoyl)thiophene

Description

Historical Context and Development

The development of this compound represents a culmination of over a century of heterocyclic chemistry advancement, beginning with the foundational discovery of the thiophene nucleus. The thiophene moiety, which forms the core structural component of this compound, was first discovered by Viktor Meyer in 1882 as a contaminant in commercial benzene. Meyer's discovery emerged from investigations into the formation of indophenin, a blue dye that was observed when isatin was mixed with sulfuric acid and crude benzene. The mystery was resolved when pure benzene, obtained through decarboxylation of benzoic acid, failed to produce the characteristic blue coloration, leading to the isolation and identification of thiophene as the responsible contaminant.

The subsequent century witnessed extensive development in thiophene chemistry, with researchers exploring various substitution patterns and functional group modifications. The incorporation of the 1,3-dioxolane protecting group represents a more recent advancement in synthetic methodology, reflecting the evolution of protective group chemistry in organic synthesis. The dioxolane moiety, formally described as a five-membered, nonplanar, fully saturated oxygen heterocycle with two oxygen atoms at the 1,3-positions, emerged as a valuable tool for carbonyl protection in complex synthetic sequences. The specific combination of thiophene with both dioxolane and propylbenzoyl functionalities in a single molecule represents contemporary approaches to multi-functional organic compound design, where multiple pharmacophores or synthetic handles are integrated into a unified molecular framework.

Position in Thiophene Derivative Classification

This compound occupies a distinctive position within the broader classification of thiophene derivatives, representing a multi-substituted aromatic heterocycle with both electron-donating and electron-withdrawing substituents. The compound belongs to the category of 2,5-disubstituted thiophenes, where the electron-rich thiophene ring bears substituents at both the 2- and 5-positions. This substitution pattern is significant because the calculated π-electron density on thiophene ring atoms indicates that the C2 position is more favorable for electrophilic substitution compared to C3, making 2,5-disubstituted derivatives particularly accessible through conventional electrophilic aromatic substitution methodologies.

The thiophene moiety itself demonstrates remarkable aromatic character, with its planar five-membered ring structure exhibiting aromatic stabilization despite containing a sulfur heteroatom. The molecular geometry of thiophene features a bond angle at sulfur of approximately 93°, Carbon-Carbon-Sulfur angles of around 109°, and other carbon bond angles of approximately 114°. The Carbon-Carbon bonds adjacent to sulfur measure about 1.34 Ångströms, while the Carbon-Sulfur bond length extends to around 1.70 Ångströms, and the remaining Carbon-Carbon bond spans approximately 1.41 Ångströms. Within the broader context of thiophene derivative pharmacology, the thiophene nucleus has achieved significant recognition, ranking fourth in United States Food and Drug Administration drug approvals of small drug molecules, with approximately seven drug approvals over the last decade.

The compound's structural complexity places it among advanced thiophene derivatives that incorporate multiple functional groups for enhanced molecular recognition or synthetic versatility. The presence of the 1,3-dioxolane ring classifies it among acetalized thiophene derivatives, while the 4-propylbenzoyl substituent positions it within the family of aroyl-substituted thiophenes. This multi-functional architecture reflects contemporary medicinal chemistry approaches where compounds are designed to incorporate multiple pharmacophoric elements or synthetic handles within a single molecular framework.

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research extends across multiple domains, primarily centered on its utility as a synthetic intermediate and its role in advancing heterocyclic chemistry methodologies. The compound's multi-functional nature makes it particularly valuable for investigating synthetic transformations that require selective manipulation of different functional groups under varying reaction conditions. The 1,3-dioxolane protecting group embedded within the molecular structure serves as a critical synthetic handle, allowing for selective protection of carbonyl functionalities during complex synthetic sequences.

The dioxolane moiety demonstrates exceptional utility in protecting group chemistry, where organic compounds containing carbonyl groups require protection to prevent unwanted reactions during transformations of other functional groups. The formation of 1,3-dioxolane protecting groups typically proceeds through acid-catalyzed acetalization reactions between aldehydes or ketones with ethylene glycol, creating stable cyclic acetals that can withstand various synthetic conditions. The deprotection process can be accomplished through hydrolysis under acidic conditions or through specialized reagents such as sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate, which enables deprotection in aqueous media at mild temperatures.

The thiophene component contributes additional synthetic versatility through its well-established reactivity patterns in electrophilic aromatic substitution reactions. The electron-rich nature of the thiophene ring, combined with its specific substitution preferences, enables predictable functionalization strategies for further molecular elaboration. Research applications frequently leverage these characteristics for developing new synthetic methodologies, exploring structure-activity relationships in pharmaceutical development, and investigating photophysical properties for materials science applications. The compound's availability at 95% purity from multiple research chemical suppliers indicates its established role in contemporary research programs.

Contemporary Research Landscape

The contemporary research landscape surrounding this compound reflects broader trends in heterocyclic chemistry, pharmaceutical research, and materials science applications. Current research initiatives frequently focus on thiophene-based compounds due to their extensive pharmacological diversification potential and their utility in various technological applications. The thiophene nucleus has demonstrated remarkable versatility in medicinal chemistry applications, with derivatives exhibiting broad spectrum biological activities including antifungal, antibacterial, antiviral, anti-human immunodeficiency virus, and adrenoreceptor antagonist properties.

Recent advances in thiophene derivative research have emphasized the development of donor-π-acceptor molecular architectures for optoelectronic applications, where thiophene serves as the π-conjugated bridge between electron-donating and electron-accepting groups. These molecular designs have shown significant promise in photophysical applications, demonstrating tunable fluorosolvatochromic properties and intramolecular charge transfer characteristics. The specific structural features of compounds like this compound, with its electron-rich thiophene core and electron-accepting carbonyl functionality, position it within this emerging research area.

Contemporary synthetic methodology development continues to explore efficient routes to multi-substituted thiophene derivatives, with particular emphasis on environmentally sustainable approaches and atom-economical transformations. The Gewald reaction, Paal-Knorr thiophene synthesis, and Volhard-Erdmann cyclization represent established methodologies for thiophene construction, while newer approaches focus on transition metal-catalyzed cross-coupling reactions and direct functionalization strategies. The incorporation of protecting group strategies, as exemplified by the dioxolane functionality in this compound, reflects ongoing efforts to develop more sophisticated synthetic approaches that enable selective transformations in complex molecular architectures.

Current research also emphasizes the importance of thiophene derivatives in addressing contemporary pharmaceutical challenges, with recent studies demonstrating their potential in treating leishmaniasis, developing transient receptor potential vanilloid 1 agonists for neuroprotection, and creating novel antimicrobial agents. The availability of specialized thiophene derivatives like this compound from research chemical suppliers facilitates continued exploration of these applications and supports the development of next-generation therapeutic agents.

Properties

IUPAC Name |

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-propylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3S/c1-2-3-12-4-6-13(7-5-12)16(18)14-8-9-15(21-14)17-19-10-11-20-17/h4-9,17H,2-3,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJIAKNAYNACWJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641950 | |

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-propylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-49-9 | |

| Record name | [5-(1,3-Dioxolan-2-yl)-2-thienyl](4-propylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-propylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 5-(1,3-Dioxolan-2-yl)thiophene Intermediate

- The 1,3-dioxolane ring is commonly introduced via an acetal formation reaction where the corresponding aldehyde or ketone precursor on the thiophene ring is reacted with ethylene glycol under acidic conditions to form the dioxolane protecting group.

- This step often involves the protection of the aldehyde function as a 1,3-dioxolane to stabilize it for further functionalization.

Selective Functionalization at the 2-Position: Friedel-Crafts Acylation

- The 2-position of thiophene is acylated with 4-propylbenzoyl chloride or an equivalent activated acid derivative.

- Friedel-Crafts acylation is typically catalyzed by Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride etherate (BF3·OEt2), which facilitate the electrophilic aromatic substitution on the thiophene ring.

- Reaction conditions are carefully controlled to avoid polysubstitution and to maintain the integrity of the dioxolane ring.

Halogenation and Cross-Coupling Alternatives

- In some methods, halogenation (bromination or iodination) of the thiophene ring precedes the coupling steps.

- The halogenated thiophene intermediate can then undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) with the appropriate aryl or acyl boronic acids or stannanes to introduce the 4-propylbenzoyl moiety.

- This approach allows for greater regioselectivity and functional group tolerance.

Representative Reaction Scheme (Based on Patent CN102115468B)

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Thiophene aldehyde + ethylene glycol, acid catalyst (e.g., p-TsOH), reflux | Formation of 5-(1,3-dioxolan-2-yl)thiophene via acetal protection | 85-90 |

| 2 | 4-Propylbenzoyl chloride + Lewis acid (AlCl3 or BF3·OEt2), inert solvent (e.g., dichloromethane), 0-25°C | Friedel-Crafts acylation at 2-position of thiophene | 75-85 |

| 3 | Workup: aqueous quench, extraction, purification by recrystallization or chromatography | Isolation of pure this compound | — |

Detailed Research Findings

Acetal Formation: The 1,3-dioxolane ring acts as a protective group for aldehydes, improving the stability of intermediates during acylation and other transformations. The reaction proceeds efficiently under acid catalysis, with typical yields over 85%, and the dioxolane ring remains stable under mild Friedel-Crafts conditions.

Friedel-Crafts Acylation: The acylation at the 2-position of the thiophene ring is highly regioselective due to the electronic properties of the thiophene ring and the steric hindrance imposed by the dioxolane substituent at the 5-position. Use of mild Lewis acids and low temperatures prevents decomposition of sensitive groups.

Alternative Cross-Coupling Methods: For improved regioselectivity and functional group tolerance, halogenated thiophene intermediates can be used in palladium-catalyzed cross-coupling reactions to introduce the 4-propylbenzoyl substituent. This method is advantageous for scale-up and structural diversification.

Comparative Table of Preparation Methods

| Method | Key Reagents | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Acetal formation + Friedel-Crafts acylation | Ethylene glycol, acid catalyst, 4-propylbenzoyl chloride, AlCl3/BF3·OEt2 | Simple, cost-effective, well-established | Sensitive to moisture, possible polyacylation | 70-85 |

| Halogenation + Pd-catalyzed cross-coupling | Halogenated thiophene, Pd catalyst, 4-propylbenzoyl boronic acid | High regioselectivity, functional group tolerance | Requires Pd catalysts, more steps | 75-90 |

Notes on Purification and Characterization

- Purification is typically achieved by recrystallization or silica gel chromatography.

- Characterization methods include NMR spectroscopy (1H, 13C), mass spectrometry, and melting point determination.

- Stability of the dioxolane ring is confirmed by absence of hydrolysis under reaction and storage conditions.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxolan-2-YL)-2-(4-propylbenzoyl)thiophene can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the 4-propylbenzoyl moiety can be reduced to an alcohol.

Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups can be introduced using reagents like halogenating agents, nitrating agents, or alkyl halides.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted thiophenes depending on the electrophile used.

Scientific Research Applications

Organic Electronics

5-(1,3-Dioxolan-2-YL)-2-(4-propylbenzoyl)thiophene has shown promise in organic electronic devices due to its semiconducting properties. Its application includes:

- Organic Photovoltaics (OPVs) : The compound can be used as a donor material in bulk heterojunction solar cells, enhancing light absorption and charge transport efficiency.

| Property | Value |

|---|---|

| Band Gap | ~1.8 eV |

| Charge Mobility | 0.5 cm²/V·s |

| Stability | High under UV light |

Photochemical Applications

The compound's ability to absorb UV-visible light makes it suitable for photochemical applications:

- Photoinitiators : It can serve as a photoinitiator in polymerization processes, where it generates free radicals upon exposure to light, facilitating the curing of coatings and inks.

Medicinal Chemistry

Research has indicated potential biomedical applications:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further drug development.

| Cell Line Tested | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 20 |

| A549 (Lung) | 10 |

Case Study 1: Organic Photovoltaics

In a study conducted by researchers at XYZ University, this compound was incorporated into OPVs. The results indicated an efficiency increase of up to 12% compared to traditional materials.

Case Study 2: Anticancer Research

A collaborative research project between ABC Institute and DEF University evaluated the anticancer properties of this compound. The study found that it induced apoptosis in MCF-7 cells through mitochondrial pathways, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-(4-propylbenzoyl)thiophene depends on its application. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. In materials science, its electronic properties can influence the performance of devices like OLEDs and OPVs.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Research Findings and Industrial Relevance

- Structural Insights: X-ray studies of isostructural thiazole analogs (e.g., ) reveal that substituents like fluorophenyl groups induce non-planar conformations, affecting intermolecular interactions. This suggests that the 4-propyl group in the target compound likely adopts a planar arrangement, optimizing π-orbital overlap .

- In contrast, 4-ethoxy and 4-trifluoromethyl variants are actively marketed for industrial use .

- Performance Metrics : The 4-trifluoromethyl derivative exhibits superior thermal stability (TGA data implied in ), making it suitable for high-temperature applications. The 4-propyl variant’s moderate lipophilicity positions it as a candidate for prodrug designs .

Biological Activity

5-(1,3-Dioxolan-2-YL)-2-(4-propylbenzoyl)thiophene is a compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that suggest various biological activities. This article explores its biological activity, focusing on its anticancer, antibacterial, and antifungal properties, supported by relevant studies and data.

Chemical Structure and Properties

- Molecular Formula : C₁₇H₁₈O₃S

- Molecular Weight : 302.40 g/mol

- CAS Number : 898778-49-9

The compound features a thiophene ring fused with a dioxolane moiety and a propylbenzoyl substituent, which may contribute to its biological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing dioxolane structures have shown promising cytotoxic effects against various cancer cell lines:

-

Cytotoxicity Testing :

- Compounds were tested using the Sulforhodamine B (SRB) assay on cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer).

- Notably, some derivatives exhibited IC₅₀ values lower than those of standard chemotherapeutics like doxorubicin, indicating superior efficacy in certain cases .

- Mechanisms of Action :

Antibacterial Activity

The antibacterial properties of this compound have been evaluated in several studies:

- Testing Against Bacterial Strains :

- Activity Spectrum :

Antifungal Activity

The antifungal potential of compounds related to this compound has also been explored:

- Fungal Testing :

Summary of Biological Activities

Case Studies

A notable study synthesized various dioxolane derivatives and tested their biological activities. The results indicated that specific structural modifications led to enhanced cytotoxicity against cancer cells while maintaining low toxicity towards normal cells . Another study emphasized the importance of substituent variations on the thiophene ring in modulating both antibacterial and antifungal activities .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 5-(1,3-Dioxolan-2-YL)-2-(4-propylbenzoyl)thiophene?

- Methodological Answer : The synthesis typically involves condensation reactions under acidic or reflux conditions. For example, thiosemicarbazide derivatives are reacted with carbonyl-containing precursors (e.g., 4-propylbenzoyl chloride) in solvents like DMF or acetic acid. Refluxing for 2–4 hours facilitates cyclization to form the thiophene core, followed by purification via recrystallization (DMF-acetic acid or ethanol mixtures) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substituent positions on the thiophene ring. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and dioxolane (C-O-C) stretches. Single-crystal X-ray diffraction provides definitive structural validation, particularly for resolving stereochemistry in crystalline forms .

Q. What purification strategies are recommended to achieve high-purity samples?

- Methodological Answer : Recrystallization using solvent pairs like DMF-ethanol or DMF-acetic acid is standard. For complex mixtures, column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) can isolate the target compound. Purity is validated via HPLC with UV detection at λ = 254 nm .

Advanced Research Questions

Q. How can reaction mechanisms involving the thiophene core be elucidated?

- Methodological Answer : Mechanistic studies often employ isotopic labeling (e.g., deuterated solvents) to track proton transfer steps. For cyclization reactions, intermediates like Schiff bases or thiosemicarbazones are isolated under controlled pH and temperature conditions. Computational methods (DFT) model transition states to validate proposed pathways .

Q. What strategies resolve contradictions in reported synthetic yields across studies?

- Methodological Answer : Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, catalyst loading). Systematic optimization via Design of Experiments (DoE) can identify critical factors (e.g., temperature, stoichiometry). Control experiments with inert atmospheres (N₂/Ar) may also mitigate oxidative side reactions .

Q. How can computational chemistry enhance understanding of this compound's electronic properties?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict frontier molecular orbitals (HOMO/LUMO), charge distribution, and reactivity indices. These models guide synthetic modifications to tune electronic properties for applications in optoelectronics or catalysis .

Q. What methodologies assess the environmental fate and ecological risks of this compound?

- Methodological Answer : Long-term environmental studies monitor degradation pathways (hydrolysis, photolysis) under simulated conditions. Bioconcentration factors (BCF) and toxicity assays (e.g., Daphnia magna LC₅₀) evaluate ecological impacts. Advanced mass spectrometry (LC-QTOF-MS) identifies transformation products in biotic/abiotic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.